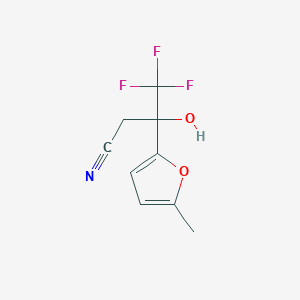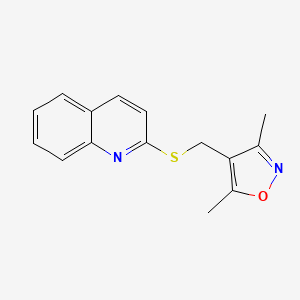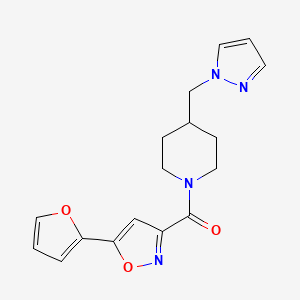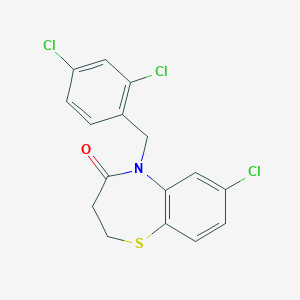
4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile is a compound with potential applications in scientific research. This compound is a nitrile derivative of 4,4,4-trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butan-2-one and has a molecular formula of C11H9F3NO2. It is a white solid with a melting point of 121-123°C and a boiling point of 357.3°C.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile involves the conversion of 5-methylfurfural to 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile via a series of reactions.
Starting Materials
5-methylfurfural, Sodium borohydride, Hydrogen fluoride, Hydrogen peroxide, Sodium hydroxide, Acetic anhydride, Acetic acid, Methanol, Ethanol, Wate
Reaction
5-methylfurfural is reduced to 5-methylfurfuryl alcohol using sodium borohydride in methanol., 5-methylfurfuryl alcohol is converted to 5-methylfurfural diacetate using acetic anhydride and acetic acid., 5-methylfurfural diacetate is oxidized to 5-methylfurfural dicarboxylic acid using hydrogen peroxide and acetic acid., 5-methylfurfural dicarboxylic acid is converted to 5-methylfuran-2-carboxylic acid using sodium hydroxide., 5-methylfuran-2-carboxylic acid is converted to 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile using hydrogen fluoride and a suitable nitrile source.
科学研究应用
4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of cortisone to cortisol. Cortisol is a hormone that regulates metabolism, immune function, and stress response. Inhibition of 11β-HSD1 has been suggested as a potential treatment for metabolic disorders such as type 2 diabetes and obesity.
作用机制
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile involves its binding to the active site of 11β-HSD1. This binding inhibits the enzyme's ability to convert cortisone to cortisol, resulting in decreased levels of cortisol in the body. This, in turn, can lead to improved glucose and lipid metabolism.
生化和生理效应
The biochemical and physiological effects of 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile are primarily related to its inhibition of 11β-HSD1. Studies have shown that this compound can improve glucose and lipid metabolism in animal models of metabolic disorders. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile in lab experiments is its specificity for 11β-HSD1. This compound has been shown to have little to no activity against other enzymes, making it a useful tool for studying the role of 11β-HSD1 in various physiological processes. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research involving 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile. One direction is the development of more potent and selective inhibitors of 11β-HSD1. Additionally, there is potential for the use of this compound in the treatment of metabolic disorders and inflammatory diseases in humans. Further research is needed to determine the safety and efficacy of this compound in clinical settings. Finally, there is potential for the use of this compound as a tool for studying the role of 11β-HSD1 in various physiological processes.
属性
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-6-2-3-7(15-6)8(14,4-5-13)9(10,11)12/h2-3,14H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYARJYXQDATNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CC#N)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Diphenylphosphino)-2-methylimidazo[1,2-a]pyridine](/img/structure/B2422346.png)
![N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2422348.png)
![[(5S,6S,8S,9E)-8-Methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate](/img/structure/B2422350.png)
![Ethyl 5-(cyclopentanecarboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2422351.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2422352.png)
![5-Ethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2422355.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide](/img/structure/B2422356.png)

![4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide](/img/structure/B2422359.png)


![(1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride](/img/structure/B2422365.png)
![4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine](/img/structure/B2422366.png)
![N-{[4-(carbamoylamino)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2422369.png)